N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide
Description
N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[3,2-b]pyridine core, which is a fused bicyclic structure containing both oxygen and nitrogen atoms, along with a thiophene ring and a carboxamide group
Properties
IUPAC Name |
N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-4-5-15-14(18-11)9-16(21-15)17(20)19(3)12(2)8-13-6-7-22-10-13/h4-7,9-10,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXFOVIAXDOUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N(C)C(C)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and appropriate oxygen-containing reagents. The thiophene ring can be introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes. The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to enhance reaction rates and selectivity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxamide share structural similarities.
Furo[3,2-b]pyridine derivatives: Compounds such as furo[3,2-b]pyridine-2-carboxylic acid and its esters.
Uniqueness
N,5-dimethyl-N-(1-thiophen-3-ylpropan-2-yl)furo[3,2-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
